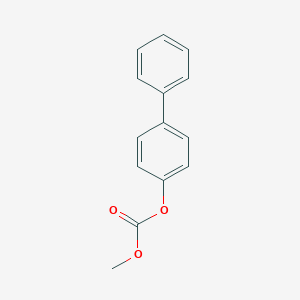

Carbonic acid methylbiphenyl-4-yl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

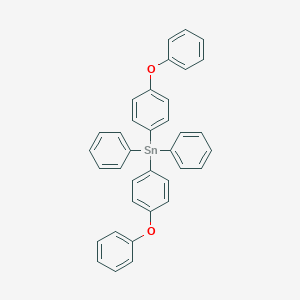

Carbonic acid methylbiphenyl-4-yl ester is a fragrance ingredient that belongs to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group. These fragrance ingredients are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid, resulting in various esters such as formate, acetate, propionate, butyrate, isobutyrate, and carbonate esters .

Synthesis Analysis

The synthesis of carbonic acid methylbiphenyl-4-yl ester involves the reaction of an aryl alkyl alcohol with a simple carboxylic acid. Although the specific synthesis process for this compound is not detailed in the provided data, it is part of a broader class of chemical reactions used to produce AAASAE fragrance ingredients .

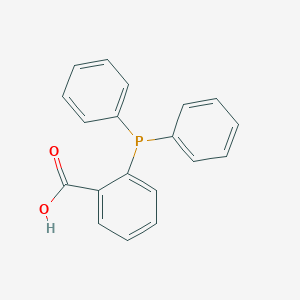

Molecular Structure Analysis

While the molecular structure of carbonic acid methylbiphenyl-4-yl ester is not explicitly described in the provided papers, it can be inferred that the compound includes a biphenyl moiety as part of its structure. This is based on the general naming convention of esters and the mention of 4'-n-alkoxybiphenyl-4-carboxylic acids in the synthesis of related compounds, which suggests a biphenyl core structure .

Chemical Reactions Analysis

The provided papers do not offer specific details on the chemical reactions of carbonic acid methylbiphenyl-4-yl ester. However, as an ester, it would be expected to undergo reactions typical of this class of compounds, such as hydrolysis under acidic or basic conditions. The reactivity of this compound would also be influenced by the presence of the biphenyl group, which could affect its stability and reaction pathways .

Physical and Chemical Properties Analysis

The physical properties of carbonic acid methylbiphenyl-4-yl ester include its state at room temperature, solubility, and volatility, which are relevant to its use as a fragrance. The compound has been evaluated for acute toxicity, skin irritation, and skin sensitization, indicating that its safety profile has been considered in the context of its use in fragrances. However, the specific values for these properties are not provided in the abstracts .

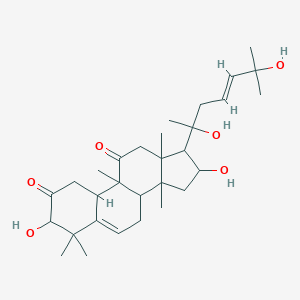

The esters of 4'-n-alkoxybiphenyl-4-carboxylic acids, which are structurally related to carbonic acid methylbiphenyl-4-yl ester, have been shown to exhibit numerous smectic phases, including the rare smectic F phase. This suggests that the compound may have interesting liquid crystalline properties, which could be relevant for materials science applications. The smectic phases of these compounds are reported to be insensitive to small changes in molecular structure, which is in contrast to the sensitivity observed in other homologous series .

Applications De Recherche Scientifique

Summary:

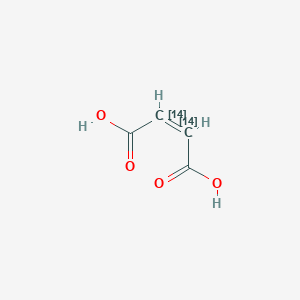

Esters play a crucial role in natural products, pharmaceuticals, and fine chemicals. Photocatalytic strategies have gained attention for synthesizing esters due to their versatility and efficiency. Researchers explore three main types of photochemical reactions to synthesize esters: single electron transfer, energy transfer, and radical procedures .

Results:

Researchers have successfully synthesized various esters using these photochemical methods. Quantitative data and statistical analyses demonstrate the efficiency and selectivity of these reactions .

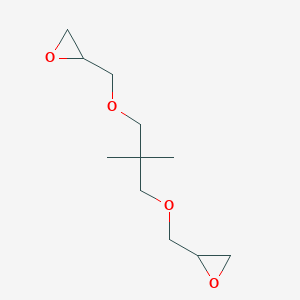

Organic Synthesis Using Carbonate Esters

Results:

Carbonate esters find applications as solvents in lithium batteries due to their high polarity and ability to dissolve lithium salts .

Flavor and Fragrance Industry

Results:

Carbonic acid methylbiphenyl-4-yl ester may be a potential flavor compound, but further research is needed to confirm its sensory impact .

Orientations Futures

The development of versatile synthetic methods of ester is still an important research topic in organic chemistry . The addition of carboxylic acids to olefins is an important method to produce esters in the industry . More and more research groups have shown great interest in the synthesis of esters by photocatalytic strategies .

Propriétés

IUPAC Name |

methyl (4-phenylphenyl) carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-14(15)17-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANTWTKWHLPURZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbonic acid methylbiphenyl-4-yl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.